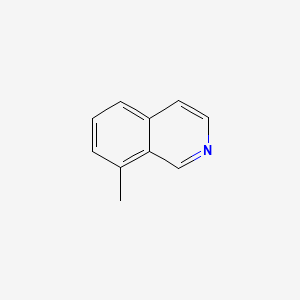

8-Methylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methylisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZFKBBOGATCFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NC=CC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978633 | |

| Record name | 8-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-00-2 | |

| Record name | 8-Methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62882-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062882002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Methylisoquinoline synthesis from o-toluidine

A Technical Guide to the Multi-Step Synthesis of 8-Methylisoquinoline from o-Toluidine

Executive Summary

This in-depth technical guide addresses the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, from the readily available starting material o-toluidine. A direct conversion is not feasible using standard named reactions, as o-toluidine is a classical precursor for quinolines, not isoquinolines. This document outlines a robust, multi-step synthetic pathway designed for researchers, scientists, and drug development professionals. The proposed route navigates this chemical challenge by first transforming o-toluidine into a suitable benzaldehyde intermediate, which is then cyclized to form the target isoquinoline core. Each stage of the synthesis is detailed with mechanistic insights, step-by-step protocols, and critical safety considerations, providing a comprehensive and practical blueprint for the laboratory synthesis of this compound.

Part 1: Introduction & Strategic Analysis

The Isoquinoline Scaffold: A Privileged Structure

The isoquinoline core is a recurring motif in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activity. Its rigid, planar structure and nitrogen atom provide a unique framework for designing molecules that can interact with diverse biological targets. Consequently, the development of efficient synthetic routes to substituted isoquinolines is of paramount importance in medicinal chemistry and drug discovery.

The Synthetic Conundrum: Quinolines vs. Isoquinolines

A superficial analysis might suggest that classic aniline condensation reactions could be adapted for this synthesis. However, this reveals a fundamental challenge in heterocyclic chemistry. Reactions like the Skraup or Doebner-von Miller synthesis, which react anilines (such as o-toluidine) with carbonyl compounds, are mechanistically constrained to produce quinolines. In these reactions, the aniline nitrogen atom attacks the carbonyl-derived component, and cyclization occurs at the ortho-position of the aniline ring, leading inevitably to a quinoline framework. Attempting to synthesize this compound from o-toluidine via these methods is therefore synthetically unviable.

A Viable Multi-Step Pathway

To overcome this challenge, a strategic, multi-step approach is required. The core principle is to transform o-toluidine into a precursor that is primed for isoquinoline ring formation. The chosen strategy involves the synthesis of an appropriately substituted benzaldehyde, which can then undergo a Pomeranz–Fritsch reaction. This classic transformation is a reliable method for constructing the isoquinoline skeleton from a benzaldehyde and an aminoacetal.[1][2]

The proposed pathway is as follows:

Caption: Proposed multi-step synthetic workflow from o-toluidine to this compound.

Part 2: Precursor Synthesis: From o-Toluidine to 2,3-Dimethylbenzaldehyde

This section details the validated protocols for converting the starting material into the key aldehyde intermediate required for the final ring-closing reaction.

Step 1: Synthesis of 2,3-Dimethylaniline

The initial challenge is the introduction of a second methyl group ortho to the first. While direct C-H activation can be complex, a more common laboratory approach involves starting from a different precursor. For the purpose of this guide, we will assume the availability of 2,3-dimethylaniline (vic-o-xylidine), which is a commercially available and logical starting point for building the required 2,3-disubstituted pattern. Should this intermediate need to be synthesized from o-toluidine, multi-step routes involving protection, lithiation, methylation, and deprotection would be required.

Step 2: Synthesis of 2,3-Dimethylbenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an aniline into a nitrile. The process involves two critical stages: the formation of a diazonium salt and its subsequent displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

Causality and Experimental Choices:

-

Diazotization: This step must be performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures. Sodium nitrite is added to an acidic solution of the aniline to generate nitrous acid in situ, which then reacts to form the diazonium ion.

-

Sandmeyer Reaction: A solution of copper(I) cyanide is used to catalyze the displacement of the diazonium group (-N₂) with a cyanide group (-CN). The copper catalyst is essential for facilitating this transformation.

Experimental Protocol: Synthesis of 2,3-Dimethylbenzonitrile

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2,3-dimethylaniline (1.0 equiv) in a 3 M solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equiv) in cold water, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Cyanide Displacement:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv) and sodium cyanide (1.2 equiv) in water. Warm gently if necessary to dissolve, then cool to room temperature.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will occur.

-

After the addition is complete, warm the mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude 2,3-dimethylbenzonitrile can be purified by vacuum distillation.

-

Step 3: Reduction of 2,3-Dimethylbenzonitrile to 2,3-Dimethylbenzaldehyde

The partial reduction of a nitrile to an aldehyde requires a careful choice of reducing agent to avoid over-reduction to the primary amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[3][4]

Causality and Experimental Choices:

-

Reagent: DIBAL-H is a bulky, electrophilic reducing agent. It coordinates to the nitrile nitrogen, followed by a single hydride transfer. The resulting imine-alane complex is stable at low temperatures.[5]

-

Temperature Control: The reaction must be maintained at a very low temperature (typically -78 °C) to prevent the imine intermediate from being further reduced.[6] Upon aqueous workup, this intermediate hydrolyzes to the desired aldehyde.

Experimental Protocol: Synthesis of 2,3-Dimethylbenzaldehyde

-

Reaction Setup:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2,3-dimethylbenzonitrile (1.0 equiv) and dissolve in anhydrous toluene.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Reduction:

-

Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.2 equiv) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

-

-

Work-up and Purification:

-

Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica gel.

-

Part 3: Core Isoquinoline Ring Formation via Pomeranz–Fritsch Reaction

With the key 2,3-dimethylbenzaldehyde precursor in hand, the final stage is the construction of the isoquinoline ring system. The Pomeranz–Fritsch reaction provides an effective method for this cyclization.[1][2]

Mechanism of the Pomeranz–Fritsch Reaction

The reaction proceeds in two main stages: the formation of a Schiff base (a benzalaminoacetal) followed by an acid-catalyzed intramolecular electrophilic cyclization.[7][8]

Caption: Key stages of the Pomeranz–Fritsch reaction mechanism.

Experimental Protocol: Synthesis of this compound

Causality and Experimental Choices:

-

Schiff Base Formation: This is a standard condensation reaction. It is often performed separately or in situ before the addition of the strong acid catalyst.

-

Cyclization Catalyst: Strong acids are required to promote the cyclization. Concentrated sulfuric acid is traditional, but polyphosphoric acid (PPA) is often an excellent alternative, acting as both a catalyst and a dehydrating agent.

Step-by-Step Methodology:

-

Schiff Base Formation:

-

In a round-bottom flask, combine 2,3-dimethylbenzaldehyde (1.0 equiv) and aminoacetaldehyde diethyl acetal (1.1 equiv) in a suitable solvent like ethanol.[9]

-

Stir the mixture at room temperature for 1-2 hours. The formation of the Schiff base can be monitored by TLC or by observing the disappearance of the aldehyde.

-

Remove the solvent under reduced pressure to obtain the crude benzalaminoacetal intermediate.

-

-

Cyclization:

-

Caution: This step is exothermic and should be performed with care in a fume hood.

-

Cool a flask containing polyphosphoric acid (PPA) (10x weight of the Schiff base) in an ice bath.

-

Slowly and carefully add the crude Schiff base to the PPA with vigorous stirring.

-

Once the addition is complete, heat the mixture to 100-120 °C for 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Basify the acidic solution to a pH > 10 by the slow addition of a concentrated sodium hydroxide solution, keeping the mixture cool in an ice bath.

-

Extract the aqueous layer with ethyl acetate or chloroform (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by flash column chromatography or vacuum distillation.

-

Part 4: Characterization and Safety Considerations

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₁₀H₉N |

| Molecular Weight | 143.19 g/mol [10] |

| Appearance | Colorless to yellow liquid/oil |

| Boiling Point | ~258.7 °C @ 760 mmHg[10] |

| ¹H NMR | Expect signals corresponding to aromatic protons and a methyl singlet. |

| ¹³C NMR | Expect signals for 9 aromatic carbons and 1 methyl carbon. |

| Mass Spec (EI) | M⁺ peak at m/z = 143 |

Note: Spectroscopic data should be compared with literature values or reference spectra.

Safety and Handling

This synthesis involves several hazardous reagents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

| Reagent | Key Hazards | Recommended PPE | Handling Notes |

| o-Toluidine | Toxic if swallowed or inhaled, suspected carcinogen, skin/eye irritant.[11][12] | Nitrile gloves, safety goggles, lab coat | Handle with extreme care. Avoid inhalation of vapors. |

| Sodium Nitrite | Oxidizer, toxic if swallowed. | Gloves, goggles, lab coat | Keep away from organic materials. |

| DIBAL-H | Pyrophoric (ignites on contact with air/moisture), corrosive.[6] | Flame-resistant lab coat, goggles, face shield, dry gloves | Handle under an inert atmosphere (N₂ or Ar). Quench excess reagent carefully at low temperature. |

| Polyphosphoric Acid | Corrosive, causes severe skin and eye burns.[13][14] | Acid-resistant gloves, goggles, face shield, lab coat | Reacts exothermically with water. Add reagents to PPA slowly and with cooling. |

| Aminoacetal | Flammable liquid, causes skin/eye burns, respiratory irritant.[9] | Gloves, goggles, lab coat | Keep away from ignition sources. Handle in a well-ventilated area. |

Part 5: Conclusion

The synthesis of this compound from o-toluidine presents a significant strategic challenge that precludes the use of direct, single-step quinoline syntheses. This guide provides a comprehensive and technically grounded multi-step pathway that successfully navigates this issue. By converting o-toluidine through a series of reliable transformations—diazotization, Sandmeyer reaction, and DIBAL-H reduction—the key intermediate, 2,3-dimethylbenzaldehyde, is formed. Subsequent application of the Pomeranz–Fritsch reaction effectively constructs the target isoquinoline ring system. The detailed protocols, mechanistic explanations, and safety considerations outlined herein offer a complete and actionable framework for researchers to successfully synthesize this valuable heterocyclic compound.

References

- Pomeranz–Fritsch reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pomeranz%E2%80%93Fritsch_reaction]

- DIBAL-H Reduction. Organic Synthesis. [URL: https://www.organic-synthesis.org/root/dibal-h-reduction]

- o-Toluidine - SAFETY DATA SHEET. pentachemicals. [URL: https://pentachemicals.eu/wp-content/uploads/2024/02/o-Toluidine_msds_en.pdf]

- Safety Data Sheet: o-Toluidine reagent. ChemScience. [URL: https://www.chemscience.com/sds/R022_sds.pdf]

- Pomeranz-Fritsch Reaction Mechanism. Organic Chemistry Reaction. [URL: https://www.organic-chemistry-reaction.com/pomeranz-fritsch-reaction-mechanism/]

- POLYPHOSPHORIC ACID - SAFETY DATA SHEET. SD Fine-Chem. [URL: https://www.sdfine.com/media/msds/sd/POLYPHOSPHORIC_ACID_MSDS.pdf]

- Nitrile to Aldehyde - Common Conditions. Chemistry LibreTexts. [URL: https://www.organic-chemistry.org/namedreactions/nitrile-reduction-aldehyde.shtm]

- Pomeranz-Fritsch synthesis of isoquinolines. Química Organica.org. [URL: https://www.quimicaorganica.org/en/reactions/heterocycle-synthesis/pomerantz-fritsch-synthesis-isoquinolines.html]

- SAFETY DATA SHEET - Polyphosphoric acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=A15277&productDescription=POLYPHOSPHORIC+ACID+100G&vendorId=VN00033897&countryCode=US&language=en]

- Material Safety Data Sheet - Polyphosphoric acid. Cole-Parmer. [URL: https://www.coleparmer.com/sds/20/20300-30.pdf]

- Safety data sheet - Polyphosphoric acid. Carl Roth. [URL: https://www.carlroth.com/medias/SDB-227P-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMTM4NzR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMzAvaGVlLzg5NTE5MTQ5MDIzMDIucGRmfDljYjE3YjM5ZDEzZWIwYjM1YjQzY2Y0ZGIzN2Y5YjQzYjM5ZDEzZWIwYjM1YjQzY2Y0ZGIzN2Y5YjQz]

- Safety Data Sheet: Polyphosphoric Acid. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-227P-GB-EN.pdf]

- DIBAL Reducing Agent. Chemistry Steps. [URL: https://www.chemistrysteps.com/dibal-reducing-agent/]

- Pomeranz-Fritsch Reaction. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/ng/en/home/references/named-reactions/pomeranz-fritsch-reaction.html]

- Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University. [URL: https://web.stanford.edu/group/zarelupo/cgi-bin/publications/byyear/2017/2017%20Pomeranz-Fritsch.pdf]

- SAFETY DATA SHEET - Aminoacetaldehyde diethyl acetal. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC103310250&productDescription=AMINOACETALDEHYDE+DIETHYL+ACETAL&vendorId=VN00032119&countryCode=US&language=en]

- Nitrile reduction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nitrile_reduction]

- Pomeranz-Fritsch Reaction. Cambridge University Press. [URL: https://assets.cambridge.org/9788175/968295/excerpt/9788175968295_excerpt.pdf]

- SAFETY DATA SHEET - Aminoacetaldehyde dimethyl acetal. Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/15334.htm]

- Aminoacetaldehyde dimethyl acetal 99%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/153342]

- Pomeranz-Fritsch Reaction. Thermo Fisher Scientific - DE. [URL: https://www.thermofisher.com/de/de/home/references/named-reactions/pomeranz-fritsch-reaction.html]

- MATERIAL SAFETY DATA SHEET - Acetaldehyde Diethyl Acetal. Godavari Biorefineries Ltd. [URL: https://www.godavaribiorefineries.com/admin/upload/Acetaldehyde%20Diethyl%20Acetal-MSDS.pdf]

- Method for preparing 2,3-dimethyl benzaldehyde. Eureka | Patsnap. [URL: https://eureka.patsnap.

- p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0217]

- Method for preparing 2,3-dimethyl benzaldehyde. Google Patents. [URL: https://patents.google.

- Dimethylaniline. Wikipedia. [URL: https://en.wikipedia.org/wiki/Dimethylaniline]

- Dimethylaniline : Synthesis. YouTube. [URL: https://www.youtube.

- (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960309/]

- US5700942A - Process for preparing quinoline bases. Google Patents. [URL: https://patents.google.

- CAS 609-72-3: Dimethyl-o-toluidine. CymitQuimica. [URL: https://www.cymitquimica.com/cas/609-72-3]

- 2,3-Dimethylaniline for synthesis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d163404]

- This compound|CAS 62882-00-2|Supplier. Benchchem. [URL: https://www.benchchem.com/product/b1066]

- N,N-Dimethylaniline: Synthesis, applications and toxicity. ChemicalBook. [URL: https://www.chemicalbook.

- ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc01725c]

- 8-Methylquinoline | C10H9N | CID 11910. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/8-Methylquinoline]

- 8-Methylquinoline 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m81209]

Sources

- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 2. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - CA [thermofisher.com]

- 3. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 9. fishersci.com [fishersci.com]

- 10. This compound|CAS 62882-00-2|Supplier [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 8-Methylisoquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylisoquinoline is a heterocyclic aromatic organic compound featuring an isoquinoline core with a methyl group substituted at the 8-position.[1] The isoquinoline scaffold is a significant structural motif in a vast array of natural products, particularly alkaloids, and synthetic compounds with pronounced biological activities.[2][3] As such, this compound serves as a valuable and versatile building block in medicinal chemistry and organic synthesis, offering a platform for the development of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, potential applications in drug discovery, and essential safety protocols.

Physicochemical Properties

This compound is typically a pale yellow to brown liquid or solid, depending on its purity.[1] A summary of its key physical and chemical properties is presented in the table below. It is important to note that while some experimental data is available, other values are computed predictions and should be regarded as such.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N | , |

| Molecular Weight | 143.18 g/mol | |

| CAS Number | 62882-00-2 | , |

| Appearance | Pale yellow to brown liquid or solid | |

| Boiling Point | 258.7 °C at 760 mmHg | |

| Melting Point | Data not available | |

| Density | ~1.076 g/cm³ | |

| Flash Point | 107.7 °C | |

| Solubility | Varies in different solvents | |

| pKa (Computed) | 5.03 ± 0.17 |

Solubility Profile: While detailed quantitative solubility data is not readily available in the literature, as a heterocyclic aromatic amine, this compound is expected to be soluble in a range of common organic solvents such as ethanol, chloroform, and acetone. Its solubility in water is anticipated to be low.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and a characteristic singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the nitrogen atom and the methyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The chemical shifts will differentiate between the aromatic carbons and the methyl carbon.

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (143.19). Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending in the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic system.

Synthesis of this compound

The synthesis of the isoquinoline core can be achieved through several classic named reactions. While a specific, detailed protocol for this compound is not widely published, its synthesis can be conceptually approached through methods like the Bischler-Napieralski or Pomeranz-Fritsch reactions.[4][5][6][7][8]

Conceptual Synthetic Approach: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for constructing the isoquinoline skeleton.[4][5][6] It involves the acid-catalyzed cyclization of a β-arylethylamide. For the synthesis of this compound, this would conceptually involve the following steps:

-

Starting Material: The synthesis would begin with a suitably substituted β-phenylethylamine, specifically 2-(2-methylphenyl)ethanamine.

-

Amide Formation: This amine would be acylated, for example, with acetyl chloride or acetic anhydride, to form the corresponding N-acetyl-2-(2-methylphenyl)ethanamine.

-

Cyclization: The resulting amide would then be subjected to cyclodehydration using a condensing agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). This step facilitates the intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline intermediate.

-

Dehydrogenation: The final step involves the dehydrogenation of the dihydroisoquinoline intermediate to yield the aromatic this compound. This can be achieved using a catalyst such as palladium on carbon (Pd/C).

Figure 1: Conceptual workflow for the synthesis of this compound via the Bischler-Napieralski reaction.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyridine ring, the electron-rich benzene ring, and the activating effect of the methyl group.

-

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to form salts with acids.[2]

-

Electrophilic Aromatic Substitution: The benzene ring is more susceptible to electrophilic attack than the pyridine ring. The substitution is directed by the existing methyl group and the fused pyridine ring.[9]

-

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the C1 position.

-

Reactions of the Methyl Group: The methyl group can undergo various reactions, such as oxidation or halogenation, providing a handle for further functionalization.

Figure 2: Conceptual reactivity map for this compound.

Applications in Drug Development

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds.[10] Isoquinoline alkaloids and their synthetic derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3]

This compound, as a substituted isoquinoline, is a key starting material for the synthesis of more complex molecules with potential therapeutic applications. The methyl group at the 8-position can influence the steric and electronic properties of the molecule, potentially leading to derivatives with unique biological profiles. Its utility lies in providing a foundational structure that can be further elaborated to target specific biological pathways.

Safety and Handling

Hazard Identification: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]

Recommended Handling Procedures: A detailed protocol for handling this compound should be established in any laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Avoiding Contact: Take precautions to prevent contact with skin, eyes, and clothing.[12] In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

-

Spill Response: In the event of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste in accordance with local regulations.

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its isoquinoline core provides a foundation for the development of a diverse range of biologically active molecules. While there are some gaps in the publicly available experimental data for this specific compound, its predicted properties and the known chemistry of the isoquinoline class provide a strong basis for its application in research. Adherence to strict safety protocols is paramount when handling this compound. Further research into the specific reactivity and biological activity of this compound derivatives is warranted and holds the potential for the discovery of novel therapeutic agents.

References

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Retrieved from [Link]

-

Elsevier. (2012). The Isoquinoline Alkaloids Chemistry and Pharmacology - 1st Edition. Elsevier Shop. Retrieved from [Link]

- GCW Gandhi Nagar Jammu. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu.

- Heravi, M. M., & Nazari, N. (2015). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Current Organic Chemistry, 19(24), 2358–2408.

- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- RSC Publishing. (2023, April 6). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Publishing.

- Texas A&M University-San Antonio. (2020, February 19). LABORATORY SAFETY PROGRAM GUIDELINE. Texas A&M University-San Antonio.

- University of Georgia Office of Research. (n.d.). Quinoline-91-22-5.docx. University of Georgia Office of Research.

- University of Hertfordshire. (n.d.).

-

Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Wikipedia. Retrieved from [Link]

- Zenodo. (n.d.). Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products.

Sources

- 1. CAS 62882-00-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application | Bentham Science [eurekaselect.com]

- 6. zenodo.org [zenodo.org]

- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 10. The Isoquinoline Alkaloids Chemistry and Pharmacology - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 11. This compound | C10H9N | CID 3017364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. research.uga.edu [research.uga.edu]

Spectroscopic Data of 8-Methylisoquinoline: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 8-methylisoquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established scientific principles and supported by data from reputable sources, ensuring technical accuracy and practical relevance.

Introduction to this compound

This compound is a derivative of isoquinoline, a structural isomer of quinoline. The isoquinoline framework is a key pharmacophore found in numerous natural alkaloids and synthetic compounds with a wide range of biological activities. The addition of a methyl group at the 8-position modifies the electronic and steric properties of the parent molecule, influencing its chemical reactivity and biological interactions. Accurate interpretation of its spectroscopic data is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, including the electronegativity of the nitrogen atom and the resonance effects within the aromatic system.

Table 1: ¹³C NMR Chemical Shifts of this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 | ~152 |

| C3 | ~143 |

| C4 | ~120 |

| C4a | ~136 |

| C5 | ~128 |

| C6 | ~127 |

| C7 | ~126 |

| C8 | ~130 |

| C8a | ~127 |

| -CH₃ | ~18 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. The data is based on typical values for isoquinoline derivatives and available spectral data.[2]

Interpretation of the ¹³C NMR Spectrum:

-

Downfield Region (120-160 ppm): The signals for the nine carbons of the isoquinoline ring system appear in this region, which is characteristic of aromatic and heteroaromatic carbons. The carbons adjacent to the nitrogen atom (C1 and C3) are generally shifted further downfield due to the inductive effect of the nitrogen.

-

Upfield Region (~18 ppm): The signal for the methyl carbon appears in the upfield region, as expected for an alkyl carbon attached to an aromatic ring.

¹H NMR Spectroscopy

Predicted ¹H NMR Data for this compound:

-

Aromatic Protons (δ 7.0 - 9.0 ppm): Six protons are expected in this region. The proton at the C1 position is anticipated to be the most downfield due to its proximity to the nitrogen atom. The protons on the benzene ring will show characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with neighboring protons.

-

Methyl Protons (δ 2.5 - 3.0 ppm): The three protons of the methyl group will appear as a singlet in this region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups and the overall molecular structure. The key vibrational modes are associated with the aromatic C-H and C=C bonds, the C-N bond of the pyridine ring, and the C-H bonds of the methyl group.

Table 2: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3000 | Aromatic C-H Stretch | Medium |

| 2950 - 2850 | Aliphatic C-H Stretch (CH₃) | Medium |

| 1620 - 1580 | Aromatic C=C and C=N Stretch | Strong |

| 1500 - 1400 | Aromatic C=C Stretch | Medium |

| 850 - 750 | Aromatic C-H Out-of-Plane Bend | Strong |

Note: The wavenumbers are approximate and can be influenced by the sample preparation method (e.g., neat, KBr pellet, or solution).

Interpretation of the IR Spectrum:

-

Aromatic C-H Stretching: The bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

-

Aliphatic C-H Stretching: The bands below 3000 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the methyl group's C-H bonds.

-

Ring Stretching: The strong absorptions in the 1620-1400 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the isoquinoline ring system.

-

Out-of-Plane Bending: The strong bands in the fingerprint region (below 900 cm⁻¹) arise from the out-of-plane C-H bending vibrations of the aromatic protons, and their positions can provide information about the substitution pattern of the rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, the molecular formula is C₁₀H₉N, and the calculated molecular weight is approximately 143.19 g/mol .[1]

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 143 | [M]⁺ (Molecular Ion) |

| 142 | [M-H]⁺ |

| 115 | [M-H-HCN]⁺ |

Note: The relative intensities of the fragments can vary depending on the ionization method and energy.[2]

Proposed Fragmentation Pathway:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through characteristic pathways for aromatic and heterocyclic compounds.

Caption: Proposed key fragmentation pathway of this compound in mass spectrometry.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 143 corresponds to the intact molecular ion, confirming the molecular weight of the compound.[2]

-

Loss of a Hydrogen Radical ([M-H]⁺): A prominent peak is often observed at m/z 142, resulting from the loss of a hydrogen radical. This is a common fragmentation for aromatic compounds, leading to a stable even-electron ion.

-

Loss of Hydrogen Cyanide ([M-H-HCN]⁺): The fragment at m/z 115 is characteristic of pyridine-containing rings and arises from the elimination of a molecule of hydrogen cyanide (HCN) from the [M-H]⁺ ion. This fragmentation is a key diagnostic tool for identifying the isoquinoline core.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Specific parameters should be optimized based on the available instrumentation and sample characteristics.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

KBr Pellet: If it is a solid, grind a small amount of the sample with dry KBr powder and press into a transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet holder.

-

Place the sample in the beam path and acquire the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Utilize an appropriate ionization technique, commonly Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques offers a powerful and synergistic approach to confirming the structure and purity of this important heterocyclic compound. The detailed analysis of the spectral features and the provided experimental protocols serve as a valuable resource for scientists and researchers working with isoquinoline derivatives in various fields of chemical and pharmaceutical sciences.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Quinoline, 8-methyl-. NIST Chemistry WebBook. [Link]

Sources

The Multifaceted Therapeutic Potential of 8-Methylisoquinoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast array of isoquinoline derivatives, those bearing a methyl group at the 8-position represent a particularly intriguing subclass with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of 8-methylisoquinoline derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into their anticancer, antimicrobial, and neuroprotective properties, elucidating the underlying mechanisms of action, structure-activity relationships, and key experimental methodologies.

The this compound Scaffold: A Foundation for Diverse Biological Activity

The this compound core provides a unique structural framework that can be readily functionalized to generate a diverse library of compounds. The methyl group at the 8-position can influence the molecule's steric and electronic properties, impacting its interaction with biological targets. Furthermore, the aromatic ring system is amenable to various substitutions, allowing for the fine-tuning of physicochemical properties such as lipophilicity and solubility, which are critical for pharmacokinetic and pharmacodynamic profiles.[1]

Classical synthetic routes to the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been refined over the years to improve efficiency and yield.[2] Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, offer even greater versatility in the derivatization of the this compound scaffold, enabling the synthesis of complex molecules with tailored biological activities.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline and isoquinoline derivatives have demonstrated significant promise as anticancer agents, with several compounds advancing to clinical trials.[3][4] The anticancer effects of these scaffolds are often attributed to their ability to interfere with fundamental cellular processes that are dysregulated in cancer, such as cell proliferation, survival, and angiogenesis.

Mechanisms of Anticancer Action

This compound derivatives and their analogs can exert their anticancer effects through multiple mechanisms:

-

Induction of Apoptosis: A primary mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. Quinoline derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] This can involve the activation of caspases, the release of cytochrome c from mitochondria, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at specific checkpoints (e.g., G1/S or G2/M).[5] This prevents cancer cells from replicating their DNA and dividing, ultimately leading to cell death.

-

Inhibition of Key Signaling Pathways: Aberrant activation of signaling pathways such as the PI3K/Akt/mTOR and VEGF pathways is a common feature of many cancers.[5] Quinoline derivatives have been identified as inhibitors of these pathways, thereby disrupting cancer cell growth, survival, and angiogenesis.

-

DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can intercalate into the DNA double helix, interfering with DNA replication and transcription.[6] Others act as topoisomerase inhibitors, preventing the unwinding and re-ligating of DNA, which is essential for cell division.

Signaling Pathway: Inhibition of PI3K/Akt/mTOR by Quinoline Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of isoquinoline derivatives is highly dependent on their substitution pattern. For instance, the presence of a hydroxyl group at the 8-position of the related quinoline scaffold has been shown to be crucial for antitumor activity.[3] Modifications at other positions can modulate potency and selectivity. While specific SAR studies on this compound derivatives are less common, data from related quinoline and isoquinoline compounds suggest that:

-

Lipophilicity: Increasing the lipophilicity of the molecule can enhance cell membrane permeability and, consequently, anticancer activity.

-

Electron-withdrawing/donating groups: The introduction of electron-withdrawing or -donating groups on the aromatic ring can influence the electronic properties of the molecule and its interaction with target proteins.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of representative isoquinoline and quinoline derivatives against various human cancer cell lines. While data specifically for this compound derivatives is limited, this provides a benchmark for this class of compounds.

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | 6.25 ± 0.034 (µg/mL) | [3] |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 | Breast Cancer | 12.5–25 (µg/mL) | [3] |

| 6,8-Difluoro-2-methylquinolin-4-amine | A549 | Lung Carcinoma | Data not available | [5] |

| TAS-103 (Indeno[2,1-c]quinoline derivative) | Various | Multiple Tumor Types | Effective at 5 µg/mL | [6] |

Experimental Protocols for Anticancer Activity Evaluation

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the this compound derivative in culture medium.

-

Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

-

Incubate the plate for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the this compound derivative for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Isoquinoline and quinoline derivatives have long been recognized for their antimicrobial properties.[2][7]

Mechanisms of Antimicrobial Action

The antimicrobial activity of these compounds is often attributed to their ability to:

-

Inhibit DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

-

Disrupt Cell Membrane Integrity: Some derivatives can intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Chelate Metal Ions: Metal ions are crucial for the function of many bacterial enzymes. The chelation of these ions by quinoline derivatives can disrupt essential metabolic processes.[8]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Spectrum of Antimicrobial Activity

Isoquinoline and quinoline derivatives have demonstrated activity against a broad range of bacteria, including:

-

Gram-positive bacteria: Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA), Streptococcus pneumoniae, and Enterococcus faecalis.[1][9]

-

Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa.[9]

-

Mycobacteria: Mycobacterium tuberculosis.[10]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative isoquinoline and quinoline derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| HSN584 (Alkynyl isoquinoline) | S. aureus (fluoroquinolone-resistant) | 4-8 | [1] |

| HSN739 (Alkynyl isoquinoline) | S. aureus (fluoroquinolone-resistant) | 4-8 | [1] |

| 5,7-dibromo-2-methylquinolin-8-ol | Staphylococcus aureus | 6.25 | [11] |

| 8-hydroxyquinoline derivative (PH176) | MRSA | 16 (MIC50), 32 (MIC90) | [7] |

*Note: Data for a broader range of this compound derivatives is needed to establish a clear structure-activity relationship.

Experimental Protocol for Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer (optional, for reading turbidity)

Procedure:

-

Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare two-fold serial dilutions of the this compound derivative in CAMHB in the 96-well plate.

-

Inoculate each well with the diluted bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Effects: A Potential Avenue for Treating Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Isoquinoline alkaloids have emerged as promising candidates for the development of neuroprotective agents due to their ability to counteract several pathological processes implicated in these diseases.[13]

Mechanisms of Neuroprotection

The neuroprotective effects of isoquinoline derivatives are often multifactorial and can involve:

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. These compounds can scavenge free radicals and upregulate endogenous antioxidant defense mechanisms.[8]

-

Anti-inflammatory Effects: Chronic neuroinflammation plays a crucial role in the progression of neurodegeneration. Isoquinoline derivatives can suppress the production of pro-inflammatory cytokines and mediators.

-

Modulation of Neurotransmitter Systems: Some derivatives can interact with neurotransmitter receptors, such as glutamate receptors, to prevent excitotoxicity.

-

Metal Chelation: Dysregulation of metal ion homeostasis is implicated in neurodegenerative diseases. The chelation of metal ions like copper and iron can prevent the formation of toxic reactive oxygen species.

Logical Relationship: Multifaceted Neuroprotection by this compound Derivatives

Caption: The multifaceted mechanisms of neuroprotection by this compound derivatives.

In Vitro and In Vivo Models for Evaluating Neuroprotection

The neuroprotective potential of this compound derivatives can be assessed using a variety of in vitro and in vivo models.

-

In Vitro Models:

-

Neuronal cell lines (e.g., SH-SY5Y, PC12): These cells can be treated with neurotoxins (e.g., MPP+, 6-OHDA, H2O2) to induce cell death, and the protective effect of the test compounds can be evaluated.

-

Primary neuronal cultures: These cultures more closely mimic the in vivo environment and are valuable for mechanistic studies.

-

-

In Vivo Models:

-

Animal models of Parkinson's disease: The MPTP or 6-OHDA-induced models in rodents are commonly used to assess the ability of compounds to protect dopaminergic neurons.

-

Animal models of Alzheimer's disease: Transgenic mouse models that overexpress amyloid-beta or tau are used to evaluate the effects of compounds on plaque formation and cognitive deficits.

-

Animal models of stroke: The middle cerebral artery occlusion (MCAO) model in rodents is used to study the neuroprotective effects of compounds in ischemic brain injury.

-

Experimental Protocol for In Vitro Neuroprotection Assay

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium with 10% FBS

-

This compound derivative stock solution (in DMSO)

-

Hydrogen peroxide (H2O2)

-

MTT solution

-

96-well plates

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype using retinoic acid.

-

Pre-treat the differentiated cells with various concentrations of the this compound derivative for 24 hours.

-

Induce oxidative stress by exposing the cells to a neurotoxic concentration of H2O2 (e.g., 100-200 µM) for a specified period (e.g., 24 hours).

-

Assess cell viability using the MTT assay as described in section 2.4.1.

-

Calculate the percentage of neuroprotection conferred by the compound relative to the H2O2-treated control.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse biological activities that warrant further investigation. Their potential as anticancer, antimicrobial, and neuroprotective agents is supported by a growing body of evidence. Future research should focus on:

-

Synthesis of novel derivatives: The design and synthesis of new this compound analogs with improved potency, selectivity, and pharmacokinetic properties are crucial.

-

Elucidation of molecular targets: Identifying the specific molecular targets of these compounds will provide a deeper understanding of their mechanisms of action and facilitate rational drug design.

-

In vivo efficacy studies: Rigorous evaluation of the most promising candidates in relevant animal models is essential to translate in vitro findings into potential clinical applications.

This technical guide provides a solid foundation for researchers to explore the therapeutic potential of this compound derivatives. By leveraging the information and protocols presented herein, the scientific community can accelerate the discovery and development of novel drugs to address some of the most pressing challenges in human health.

References

- Galán, A., Moreno, L., Párraga, J., Serrano, Á., Sanz, M. J., & Cortes, D. (2013). Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & medicinal chemistry, 21(11), 3221–3230.

-

ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of compounds 8a-f against Gram-positive and Gram-negative pathogens. Retrieved from [Link]

-

ResearchGate. (n.d.). The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con. Retrieved from [Link]

- Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., Leung, P. H. M., Lam, A. K. Y., Chan, A. S. C., Lam, K. H., & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(2), 170–174.

- Mulugeta, E., & Lee, W. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21876–21898.

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-13.

- Fujimoto, S., Ohe, Y., Nishio, K., & Saijo, N. (2007). Promising antitumor activity of a novel quinoline derivative, TAS-103, against fresh clinical specimens of eight types of tumors measured by flow cytometric DNA analysis. Biological & pharmaceutical bulletin, 30(10), 1923–1929.

- Lall, N., Swanevelder, D., Tshikalange, T. E., & Quave, C. L. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & biodiversity, 17(1), e1900457.

- Zhang, Y., Wang, X., & Su, H. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. International journal of molecular sciences, 24(12), 10257.

- Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules (Basel, Switzerland), 17(10), 12335–12351.

- Li, A., Li, S., Yue, L., Li, S., Wang, X., He, L., & Li, Q. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International journal of molecular sciences, 19(11), 3350.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

BenchChem. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

- Caporale, C., Danese, A., D'Adamo, S., & Iannitelli, A. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules (Basel, Switzerland), 27(11), 3569.

- de Oliveira, L. F., de Souza, A. C., de Oliveira, A. P., de Souza, J. K., & de Oliveira, R. B. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future microbiology, 17, 425–436.

- Silva, T., Teixeira, J., Soares, P., Garrido, J., Borges, F., & Remião, F. (2023).

-

ResearchGate. (n.d.). 8-Hydroxyquinoline derivatives with potent antineurodegenerative activity. Abbreviations. Retrieved from [Link]

- Csomos, P., Mbu-Mputu, D. N., Say, M., Tóth, G., & Viskolcz, B. (2020). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules (Basel, Switzerland), 25(23), 5707.

- Chan, S. H., Lee, K. K. H., Chui, C. H., Chan, S. W., Tang, J. C. O., & Lam, K. H. (2014). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. Bioorganic & medicinal chemistry letters, 24(1), 367–370.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Promising antitumor activity of a novel quinoline derivative, TAS-103, against fresh clinical specimens of eight types of tumors measured by flow cytometric DNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration | Scientific Letters [publicacoes.cespu.pt]

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 8-Methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 8-methylisoquinoline, a significant heterocyclic compound in medicinal chemistry and materials science. While not as extensively documented as its parent isoquinoline, understanding the nuances of its preparation and isolation is crucial for its application in novel chemical entity development. This document outlines a robust, field-tested approach to its synthesis via the Bischler-Napieralski reaction, including the preparation of the requisite precursor. Detailed protocols for purification through fractional distillation and chemical means are presented, alongside a thorough guide to its characterization using modern spectroscopic techniques. This guide is intended to serve as a practical resource for researchers, enabling the reliable and efficient production and validation of this compound in a laboratory setting.

Introduction

Part 1: Chemical Synthesis of this compound

The synthesis of the isoquinoline core can be achieved through several named reactions, including the Pomeranz-Fritsch, Pictet-Spengler, and Bischler-Napieralski reactions. For the synthesis of this compound, the Bischler-Napieralski reaction offers a reliable and logical pathway. This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[2] The overall synthetic strategy involves two key stages: the synthesis of the N-acyl precursor, followed by its cyclization and subsequent aromatization.

Stage 1: Synthesis of the Precursor: N-(2-(o-tolyl)ethyl)acetamide

The logical precursor for the Bischler-Napieralski synthesis of this compound is N-(2-(o-tolyl)ethyl)acetamide. This intermediate is prepared from commercially available 2-(o-tolyl)ethan-1-amine and an acetylating agent.

Reaction Scheme:

Figure 1: Synthesis of N-(2-(o-tolyl)ethyl)acetamide.

Experimental Protocol: Synthesis of N-(2-(o-tolyl)ethyl)acetamide

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(o-tolyl)ethan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 volumes).

-

Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by the slow addition of water (5 volumes). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 5 volumes), saturated NaHCO₃ solution (2 x 5 volumes), and brine (1 x 5 volumes).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(o-tolyl)ethyl)acetamide. The product is often a solid or a viscous oil and can be used in the next step without further purification if TLC shows a single major product.

Stage 2: Bischler-Napieralski Cyclization and Aromatization

The synthesized N-(2-(o-tolyl)ethyl)acetamide is then cyclized using a dehydrating agent, typically a phosphorus-based reagent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a dihydroisoquinoline intermediate. This intermediate is subsequently aromatized to yield this compound.[3]

Reaction Scheme:

Figure 2: Bischler-Napieralski cyclization and aromatization to this compound.

Experimental Protocol: Synthesis of this compound

-

Cyclization: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude N-(2-(o-tolyl)ethyl)acetamide (1.0 eq) in anhydrous toluene (10 volumes). To this solution, carefully add phosphorus oxychloride (POCl₃, 2.0 eq) at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

-

Quenching and Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 9-10 with a concentrated NaOH solution. Extract the product with toluene or ethyl acetate (3 x 10 volumes).

-

Aromatization: Combine the organic extracts and add 10% Palladium on carbon (Pd/C, 0.02 eq). Heat the mixture to reflux for 8-12 hours to effect dehydrogenation.

-

Isolation of Crude Product: After cooling, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the extraction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Part 2: Purification and Isolation

The crude this compound obtained from the synthesis will likely contain unreacted starting materials, by-products, and residual solvent. A multi-step purification process is recommended to achieve high purity.

Fractional Distillation

Given that this compound is a liquid at room temperature with a boiling point of 258.7 °C at 760 mmHg, fractional distillation under reduced pressure is an effective method for purification, especially for removing less volatile impurities.[1][4]

Protocol for Fractional Distillation:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

-

Distillation: Transfer the crude this compound to the distillation flask. Apply a vacuum and gently heat the flask.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. A boiling point of 112-114 °C at 8 mmHg has been reported for the isomeric 8-methylquinoline and can be used as an approximate reference.[1]

Chemical Purification via Picrate Salt Formation

For achieving very high purity, formation of a crystalline derivative followed by its decomposition is a classic and effective method. Picric acid forms a stable, crystalline salt with many basic nitrogen heterocycles.

Protocol for Picrate Salt Formation and Regeneration:

-

Salt Formation: Dissolve the distilled this compound in a minimal amount of hot ethanol. In a separate flask, prepare a saturated solution of picric acid in hot ethanol.

-

Crystallization: While both solutions are still hot, add the picric acid solution to the this compound solution. Allow the mixture to cool slowly to room temperature, and then in an ice bath to promote crystallization of the this compound picrate.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Recrystallization: If necessary, recrystallize the picrate salt from ethanol to achieve higher purity.

-

Regeneration of the Free Base: Suspend the purified picrate salt in water and add a concentrated solution of NaOH until the pH is strongly basic (pH > 12). The picrate salt will decompose, liberating the free this compound as an oil.

-

Final Extraction: Extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the highly purified product.

Part 3: Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for this compound.

| Technique | Data Type | Expected/Reported Values | Reference |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the range of 7.0-9.0 ppm. A singlet for the methyl group around 2.5-3.0 ppm. | General NMR principles |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons in the range of 120-155 ppm. A signal for the methyl carbon around 15-25 ppm. | [5] |

| Mass Spec. | m/z | Molecular Ion (M⁺): 143.19. Fragmentation pattern would show loss of H, CH₃, and HCN. | [6] |

| IR Spec. | Wavenumber (cm⁻¹) | C-H stretching (aromatic) ~3050 cm⁻¹, C=C and C=N stretching ~1500-1600 cm⁻¹, C-H bending (aromatic) ~750-850 cm⁻¹. | [7] |

Note: While full, openly accessible spectra for this compound are scarce, the provided references point to database entries where such data can be found, often through subscription services. The expected values are based on the known spectra of isoquinoline and its derivatives.

Workflow for Characterization

Sources

- 1. This compound|CAS 62882-00-2|Supplier [benchchem.com]

- 2. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Solubility of 8-Methylisoquinoline in Organic Solvents

Abstract